molecular formula C35H23F12O4P B12830350 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12830350
M. Wt: 766.5 g/mol
InChI Key: JCODVXXHQITFBD-UHFFFAOYSA-N
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Description

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound It is characterized by the presence of multiple trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include trifluoromethylated aromatic compounds, phosphorus reagents, and various catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism by which 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its interaction with molecular targets through its trifluoromethyl groups and phosphorus center. These interactions can modulate the activity of enzymes or receptors, leading to specific biochemical outcomes. The compound may also participate in electron transfer processes, contributing to its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its complex structure, which combines multiple trifluoromethyl groups with a phosphorus-containing ring system

Properties

Molecular Formula

C35H23F12O4P

Molecular Weight

766.5 g/mol

IUPAC Name

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C35H23F12O4P/c1-15-7-25(17-9-19(32(36,37)38)13-20(10-17)33(39,40)41)29-27-23(15)3-5-31(27)6-4-24-16(2)8-26(30(28(24)31)51-52(48,49)50-29)18-11-21(34(42,43)44)14-22(12-18)35(45,46)47/h7-14H,3-6H2,1-2H3,(H,48,49)

InChI Key

JCODVXXHQITFBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C1CCC34CCC5=C4C(=C(C=C5C)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O2)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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